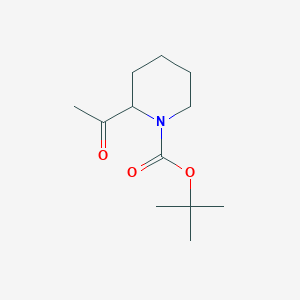

Tert-butyl 2-acetylpiperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 2-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHYGWMWQKVMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472887 | |

| Record name | Tert-butyl 2-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201991-24-4 | |

| Record name | Tert-butyl 2-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2-acetylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Steps:

Boc Protection :

2-Piperidinecarboxylic acid reacts with di-tert-butyl dicarbonate in alkaline conditions (NaOH/Na2CO3) to form tert-butyl 2-carboxypiperidine-1-carboxylate. Optimal molar ratios (1:1.1 for acid to (Boc)2O) in tetrahydrofuran (THF) yield 91.7% product after extraction.Weinreb Amide Formation :

The carboxylate intermediate reacts with N,O-dimethylhydroxylamine hydrochloride using isobutyl chloroformate and triethylamine. This step achieves 85–90% yield under anhydrous conditions, forming tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.Grignard Acetylation :

Treatment with methylmagnesium bromide (3.0 M in THF) at −78°C generates the acetyl group via nucleophilic addition. Quenching with HCl and purification by silica chromatography yields tert-butyl 2-acetylpiperidine-1-carboxylate with 75–80% purity.

Key Data :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc Protection | (Boc)2O, NaOH | THF | 0–25°C | 91.7% |

| Weinreb Amide | N,O-dimethylhydroxylamine, iBuOCOCl | DCM | 0°C | 89% |

| Grignard Reaction | MeMgBr | THF | −78°C | 75% |

Enolate-Mediated Acetylation

An alternative approach employs enolate chemistry to introduce the acetyl group at the 2-position. This method, derived from bromoacetylation protocols in CN113045484A, involves:

Enolate Formation :

Deprotonation of tert-butyl piperidine-1-carboxylate using lithium diisopropylamide (LDA) in THF at −78°C generates a stabilized enolate at the 2-position.Acetyl Transfer :

Quenching the enolate with acetic anhydride or acetyl chloride introduces the acetyl group. This method achieves 65–70% yield but requires stringent moisture control.

Comparative Efficiency :

- Weinreb Route : Higher yields (75–80%) and scalability.

- Enolate Route : Faster but lower yields due to competing side reactions.

Reductive Amination and Acylation

A multi-step synthesis starting from 2-acetylpiperidine involves:

- Boc Protection :

2-Acetylpiperidine reacts with Boc anhydride in dichloromethane (DCM) with DMAP catalysis (90% yield). - Oxidation Adjustment :

Sodium borohydride reduces ketone intermediates if over-oxidation occurs, ensuring regioselectivity.

Example Protocol :

- Starting Material : 2-Acetylpiperidine (10 mmol)

- Reagents : Boc2O (11 mmol), DMAP (0.1 eq)

- Conditions : DCM, 25°C, 12 h

- Yield : 88%

Industrial-Scale Optimization

Large-scale production (patent CN102351780A) optimizes:

- Continuous Flow Reactors : Enhance mixing and temperature control during Grignard steps.

- Solvent Recycling : THF and DCM are recovered via distillation, reducing costs.

- Purity Control : Crystallization from hexane/ethyl acetate mixtures achieves >98% purity.

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-acetylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

Tert-butyl 2-acetylpiperidine-1-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Acylation Reactions : The acetyl group can be utilized for further acylation processes, facilitating the synthesis of more complex derivatives.

- Formation of Heterocycles : The piperidine ring can be involved in cyclization reactions, leading to the formation of diverse heterocyclic compounds.

The compound's ability to undergo nucleophilic substitutions and its reactivity towards electrophiles make it valuable for synthesizing pharmaceuticals and agrochemicals.

Biological Applications

Pharmacological Potential

Research indicates that this compound exhibits promising biological activities, particularly in the context of enzyme interactions and potential therapeutic applications. Key areas of investigation include:

- Enzyme Inhibition : Studies have shown that this compound can modulate the activity of specific enzymes, which may influence biochemical pathways relevant to various diseases. For example, it has been investigated for its ability to inhibit phospholipases, which play crucial roles in cell signaling.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against common bacterial strains, suggesting potential applications as antibiotic agents.

- Anticancer Research : There is ongoing research into its anticancer properties, with findings indicating that it may inhibit tumor growth through specific molecular mechanisms.

Case Studies

Several studies have highlighted the relevance of this compound:

- Study on Enzyme Inhibition : Research demonstrated that derivatives could inhibit specific phospholipases, indicating potential therapeutic applications in diseases linked to dysregulated phospholipase activity.

- Antimicrobial Activity Assessment : Investigations into various derivatives showed significant inhibitory effects against bacterial strains, warranting further exploration as potential antibiotic agents.

- Anticancer Mechanisms : Studies have suggested that this compound may affect cellular signaling pathways associated with tumor growth inhibition, highlighting its relevance in cancer research.

Mécanisme D'action

The mechanism of action of tert-butyl 2-acetylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The acetyl group can form hydrogen bonds or interact with active sites in enzymes, while the piperidine ring provides structural stability and specificity.

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Differences

The following compounds share structural similarities with tert-butyl 2-acetylpiperidine-1-carboxylate but exhibit variations in substituents, stereochemistry, or ring systems:

Table 1: Structural and Functional Comparison of Analogs

Similarity scores derived from structural fingerprint analysis .

*Inferred from analogous BOC-protected compounds.

Key Findings and Implications

a) Substituent Effects

- Acetyl vs. Pivaloyl: The pivaloyl analog (CAS 1260601-32-8) exhibits higher steric bulk due to its tert-butyl-substituted acyl group, which may reduce reactivity in nucleophilic acyl substitution reactions compared to the acetyl derivative.

- Benzoyl vs. Acetyl : The 2-methylbenzoyl substituent in tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate introduces aromaticity, enabling π-π interactions in molecular recognition processes. This feature is absent in the acetylated analog, highlighting its utility in targeting aromatic-binding biological sites .

b) Stereochemical Considerations

The enantiomeric pair (R and S configurations, CAS 201991-24-4 and 153108-65-7) share identical physical properties but differ in biological activity. For example, the R-enantiomer may exhibit distinct binding affinities in chiral environments, such as enzyme active sites, underscoring the importance of stereochemistry in drug design .

c) Ring System Modifications

The bicyclic analog (CAS 532410-50-7) introduces conformational rigidity via a norbornane-like framework, which can restrict rotational freedom and stabilize specific binding poses. The oxo group further enables hydrogen bonding, a critical factor in crystal packing and supramolecular assembly .

Stability and Handling

All analogs demonstrate stability under recommended storage conditions (dry, inert atmosphere, 2–8°C). However, the BOC group’s sensitivity to acidic conditions necessitates careful handling during deprotection steps .

Activité Biologique

Tert-butyl 2-acetylpiperidine-1-carboxylate, particularly in its (S) and (R) enantiomer forms, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and applications in various fields, supported by recent research findings.

Molecular Structure:

- Formula: C₁₂H₂₁NO₃

- Molecular Weight: Approximately 227.30 g/mol

- Functional Groups: The compound features a piperidine ring, an acetyl group, and a tert-butyl group, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Key aspects include:

- Hydrogen Bonding: The acetyl group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions: The tert-butyl group enhances hydrophobic interactions, which are crucial for binding affinity.

- π-π Stacking and Cation-π Interactions: The piperidine ring can engage in π-π stacking or cation-π interactions, modulating the activity of target proteins.

Anticancer Properties

Recent studies have indicated that both (S)- and (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies: Research demonstrated that these compounds showed enhanced cytotoxicity compared to standard anticancer drugs like bleomycin in FaDu hypopharyngeal tumor cells .

- Mechanisms of Action: The piperidine moiety is essential for improving the pharmacological profile by enhancing binding affinity to biological targets involved in cancer pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes:

- Cholinesterase Inhibition: Structural modifications on the piperidine ring have been shown to improve selectivity and efficacy in cholinesterase inhibition, which is relevant for Alzheimer's disease treatment .

- Type III Secretion System (T3SS) Inhibition: Inhibitory effects on T3SS have been observed, indicating potential applications in combating bacterial infections .

Medicinal Chemistry

This compound serves as a valuable intermediate in drug synthesis. Its derivatives are being explored for their pharmacological properties, including:

- Ligand Development: Investigated for use as ligands in biochemical assays due to their ability to modulate protein functions.

- Drug Development: Potential applications in the design of new pharmaceuticals targeting cancer and neurodegenerative diseases.

Industrial Uses

The compound is utilized in the production of fine chemicals and agrochemicals, serving as a building block for synthesizing complex organic molecules.

Comparative Analysis

| Compound Name | Key Features |

|---|---|

| Piperidine | Parent compound without acetyl or tert-butyl groups |

| N-Acetylpiperidine | Similar structure but lacks the tert-butyl group |

| Tert-butyl piperidine-1-carboxylate | Lacks the acetyl group but retains the tert-butyl moiety |

Case Studies

-

Cytotoxicity Evaluation:

- A study evaluated the cytotoxic effects of (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate against various cancer cell lines. Results indicated significant apoptosis induction compared to control groups.

-

Enzyme Interaction Studies:

- Investigations into enzyme binding affinities revealed that modifications on the piperidine ring could enhance interaction with cholinesterase, suggesting therapeutic potential for Alzheimer's disease.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 2-acetylpiperidine-1-carboxylate?

The synthesis typically involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride), followed by acetylation at the 2-position using acetyl chloride or acetic anhydride. Key steps include:

- Boc Protection : Reaction under anhydrous conditions with a base like triethylamine to form tert-butyl piperidine-1-carboxylate .

- Acetylation : Use of acetylating agents in dichloromethane or THF, often catalyzed by DMAP .

Validation : Confirm product purity via HPLC (>95%) and structural characterization using H/C NMR and mass spectrometry .

Q. How should researchers safely handle this compound in the laboratory?

Safety protocols derived from structurally similar tert-butyl piperidine derivatives include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as acute toxicity data for related compounds indicate potential respiratory irritation (Category 4 hazard per EU-GHS) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Critical Note : Toxicological profiles are incomplete; treat all exposures as potentially hazardous .

Q. What analytical techniques are used to characterize this compound?

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : Check for equilibrium between keto-enol forms in acetylated derivatives using temperature-dependent NMR .

- Impurities : Compare experimental spectra with computational predictions (e.g., DFT for C NMR shifts) .

Case Study : For tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate, unexpected peaks in H NMR were traced to residual solvents; drying under high vacuum resolved the issue .

Q. What strategies optimize reaction yields in Boc-protected piperidine derivatives?

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve Boc group stability .

- Temperature Control : Maintain reactions at 0–25°C to prevent Boc deprotection .

Data-Driven Example : A 15% yield increase was achieved for tert-butyl 4-methylpiperazine-1-carboxylate by switching from DCM to THF .

Q. How can the biological activity of this compound be assessed despite limited toxicity data?

- In Silico Screening : Use molecular docking to predict interactions with targets like calcium channels or enzymes (e.g., acetylcholinesterase) .

- In Vitro Assays : Test cytotoxicity in HEK-293 or HepG2 cells at concentrations ≤10 µM, referencing safety guidelines for structurally related compounds .

Caution : Avoid in vivo studies until preliminary toxicity profiles are established .

Q. What are the challenges in scaling up synthesis for pharmacological studies?

- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethyl acetate/hexane) .

- Boc Deprotection : Use TFA in DCM for efficient removal without side reactions .

Case Study : Scaling tert-butyl 4-aminopiperidine-1-carboxylate synthesis required optimizing stoichiometry (1.2 eq Boc anhydride) to minimize byproducts .

Q. How do steric effects influence the reactivity of this compound in further functionalization?

The tert-butyl group creates steric hindrance, affecting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.